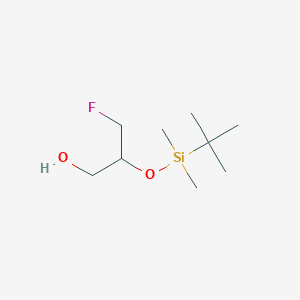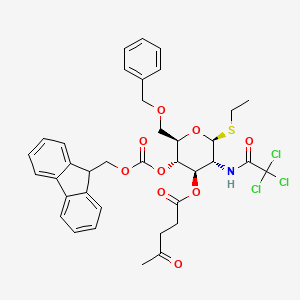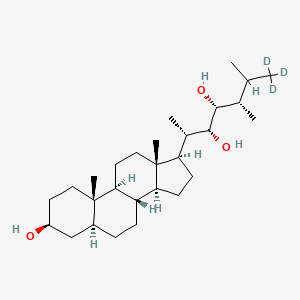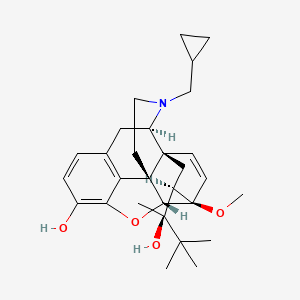
18,19-Dehydrobuprenorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18,19-Dehydrobuprenorphine, also known as HS-599, is a didehydro derivative of buprenorphine. This compound is notable for its high potency, being approximately twice as potent as buprenorphine. It has shown a long-lasting antinociceptive response in animal tests and does not induce conditioned place-preference, unlike buprenorphine and morphine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-Dehydrobuprenorphine involves the dehydrogenation of buprenorphine. The process typically includes the use of specific reagents and catalysts to facilitate the removal of hydrogen atoms from the buprenorphine molecule. The exact reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be economically and ecologically efficient, ensuring high yields and minimal waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
18,19-Dehydrobuprenorphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to buprenorphine or other related compounds.
Substitution: Various substituents can be introduced into the molecule to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products
Aplicaciones Científicas De Investigación
18,19-Dehydrobuprenorphine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Due to its high potency and long-lasting effects, it is investigated for potential use in pain management and addiction treatment.
Mecanismo De Acción
18,19-Dehydrobuprenorphine exerts its effects primarily through its interaction with opioid receptors. It has a high affinity for the μ-opioid receptor, which is responsible for its potent analgesic effects. The compound also interacts with δ- and κ-opioid receptors, although with lower affinity. The molecular targets and pathways involved in its mechanism of action are similar to those of buprenorphine but with enhanced potency and duration of action .
Comparación Con Compuestos Similares
Similar Compounds
Buprenorphine: The parent compound of 18,19-Dehydrobuprenorphine, known for its use in pain management and addiction treatment.
Morphine: A well-known opioid analgesic with a different mechanism of action and side effect profile.
Naloxone: An opioid antagonist used to reverse the effects of opioid overdose.
Uniqueness
This compound is unique due to its high potency, long-lasting effects, and lack of conditioned place-preference induction. These properties make it a promising candidate for further research and potential therapeutic applications .
Propiedades
Número CAS |
155203-05-7 |
|---|---|
Fórmula molecular |
C29H39NO4 |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-11,17,20-21,24,31-32H,6-7,12-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
Clave InChI |
XXEUUFWMPBSHCE-IHFGGWKQSA-N |
SMILES isomérico |
C[C@]([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O |
SMILES canónico |
CC(C)(C)C(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)

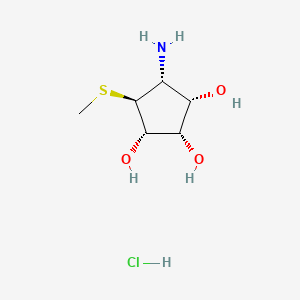
![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)
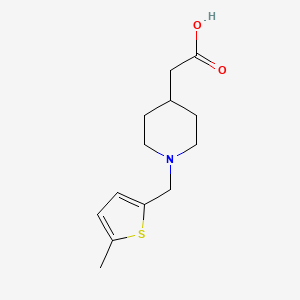


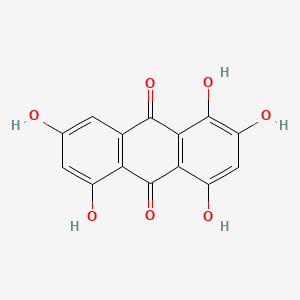
![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)
